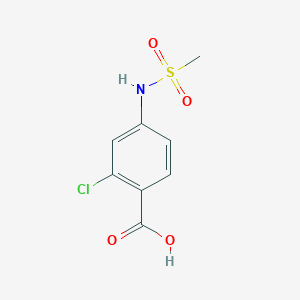

2-Chloro-4-(methylsulfonamido)benzoic Acid

Beschreibung

The exact mass of the compound 2-Chloro-4-(methylsulfonamido)benzoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-4-(methylsulfonamido)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(methylsulfonamido)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-4-(methanesulfonamido)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-15(13,14)10-5-2-3-6(8(11)12)7(9)4-5/h2-4,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPZWTSCHWHTEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-4-(methylsulfonamido)benzoic acid physical and chemical properties

An In-depth Technical Guide to 2-Chloro-4-(methylsulfonyl)benzoic acid

Prepared by: Gemini, Senior Application Scientist

Foreword: On Structural Clarification

This technical guide is focused on the synthesis, properties, and applications of 2-Chloro-4-(methylsulfonyl)benzoic acid (CAS No. 53250-83-2). The initial topic requested was "2-Chloro-4-(methylsulfonamido)benzoic acid," a distinct molecule containing a sulfonamide (-SO₂NH-) group. However, a comprehensive review of the scientific and patent literature reveals that the vast majority of available data, from physical constants to established synthesis protocols and industrial applications, pertains to the sulfonyl (-SO₂-) analogue. To provide a guide that is both technically deep and grounded in verifiable references, we have proceeded with the well-documented 2-Chloro-4-(methylsulfonyl)benzoic acid . Researchers should be mindful of this critical structural difference in their work.

Executive Summary: A Key Intermediate in Modern Chemistry

2-Chloro-4-(methylsulfonyl)benzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a critical building block in organic synthesis. Its strategic placement of a chloro, a methylsulfonyl, and a carboxylic acid group on a benzene ring creates a molecule with tailored reactivity, making it indispensable in specific industrial sectors. Primarily, it serves as a high-value intermediate in the manufacturing of agrochemicals and is explored in the synthesis of dyes and potential pharmaceutical agents.[1][2][3] This guide provides an in-depth analysis of its physicochemical properties, proven synthetic methodologies, analytical characterization, and critical safety protocols, designed for researchers and process chemists engaged in its use.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a compound dictate its behavior in both laboratory and industrial settings, from reaction kinetics to formulation and storage. The data for 2-Chloro-4-(methylsulfonyl)benzoic acid are summarized below.

| Property | Value | Source & Comments |

| CAS Number | 53250-83-2 | [4][5] |

| Molecular Formula | C₈H₇ClO₄S | [3][4][6] |

| Molecular Weight | 234.65 g/mol | [5][6] |

| IUPAC Name | 2-chloro-4-(methylsulfonyl)benzoic acid | [4][7] |

| Appearance | White to off-white crystalline powder or solid. | [3][5] |

| Melting Point | 194.0 to 198.0 °C | [5] Indicates high purity and thermal stability. |

| Solubility in Water | 60,000 mg/L (at 20°C, pH 7) | [7] Considered high solubility. |

| LogP (Octanol-Water) | -0.2 | [7] Indicates hydrophilicity. |

| Density | 1.51 g/cm³ | [7] (Unverified data) |

Synthesis and Manufacturing Insights: From Toluene to Target

The industrial production of 2-Chloro-4-(methylsulfonyl)benzoic acid is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most prevalent pathway begins with 4-methylsulfonyltoluene.

Causality of the Synthetic Strategy

The primary challenge in this synthesis is the oxidation of the methyl group of the 2-chloro-4-methylsulfonyltoluene intermediate to a carboxylic acid.[6] The presence of two strong electron-withdrawing groups (the ortho-chloro and para-methylsulfonyl) deactivates the methyl group, making this oxidation significantly more difficult than on a simple toluene ring.[6] This necessitates the use of strong oxidizing agents and often harsh reaction conditions, such as high temperatures.[1][6]

Common Synthetic Workflow

The synthesis can be logically broken down into two core transformations: chlorination followed by oxidation.

Caption: High-level workflow for the synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid.

Field-Proven Experimental Protocol

The following protocol is a synthesized representation based on methodologies described in the patent literature.[1][2]

Objective: To prepare 2-Chloro-4-(methylsulfonyl)benzoic acid via a two-step synthesis.

Part A: Synthesis of 2-Chloro-4-methylsulfonyltoluene

-

Reactor Setup: Charge a 250 mL four-neck flask equipped with a mechanical stirrer, thermometer, gas inlet tube, and reflux condenser with 4-methylsulfonyltoluene (e.g., 39g), dichloromethane (40g) as a low-polarity solvent, and catalysts such as iron powder (3g) and iodine (0.4g).[1] The iron acts as a Lewis acid catalyst to polarize the Cl-Cl bond for electrophilic aromatic substitution.

-

Chlorination: Heat the mixture to 87-91°C using a water bath.[1] Bubble chlorine gas through the reaction mixture. The progress is monitored by gas chromatography (GC) to track the consumption of the starting material.

-

Workup: Once the reaction is complete (typically after ~5 hours), terminate the chlorine flow.[1] Cool the mixture, add water, and stir to quench the reaction and dissolve inorganic salts. The crude product, 2-chloro-4-methylsulfonyltoluene, is isolated by filtration and drying.[1] A molar yield of approximately 94.8% can be expected.[1]

Part B: Oxidation to 2-Chloro-4-(methylsulfonyl)benzoic acid

-

Reactor Setup: In a 250 mL reactor suitable for high temperatures, add the crude 2-chloro-4-methylsulfonyltoluene (e.g., 44.5g) from the previous step.[1]

-

Oxidation: Heat the material to a high temperature range of 176-194°C.[1] Slowly add 63% nitric acid dropwise over approximately 4 hours.[1] The high temperature is necessary to overcome the deactivation of the methyl group.

-

Isolation and Purification: After the reaction is complete (monitored by GC), cool the mixture. Add a dilute NaOH solution to make the solution strongly basic (pH > 12), which deprotonates the carboxylic acid product, rendering it soluble in the aqueous phase as its sodium salt.[1][2]

-

Filtration: Filter the basic solution to remove any unreacted starting material or non-acidic impurities.

-

Precipitation: Acidify the filtrate with hydrochloric acid to a pH of 1-2.[1][2] This protonates the carboxylate salt, causing the desired 2-Chloro-4-(methylsulfonyl)benzoic acid to precipitate out of the solution as a solid.

-

Final Product: Filter the solid precipitate, wash with water, and dry to obtain the final product as a faint yellow crystalline solid.[1] Molar yields in the range of 83-86% are reported for this step.[1]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. Standard analytical techniques should be employed.

-

Purity (GC): A purity of ≥98.0% is commercially available and should be the target for synthesis.[5]

-

Purity (Neutralization Titration): Titration with a standardized base can confirm the acid content, with a target of ≥98.0%.[5]

-

Melting Point: A sharp melting point between 194-198°C is a strong indicator of high purity.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the functional groups. Data is available on PubChem, acquired via KBr pellet technique.[4] Key expected absorbances include a strong C=O stretch for the carboxylic acid (~1700 cm⁻¹), a broad O-H stretch (~2500-3300 cm⁻¹), and strong S=O stretches for the sulfonyl group (~1300 and 1150 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will confirm the structure. The aromatic protons will appear as complex multiplets, while the methylsulfonyl group will present as a singlet at approximately 3.0-3.3 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (>10 ppm), which can be confirmed by a D₂O exchange experiment.

Applications and Industrial Relevance

The primary industrial application of 2-Chloro-4-(methylsulfonyl)benzoic acid is as a key intermediate in the production of herbicides.[2][6]

-

Herbicide Synthesis: It is a crucial precursor for triketone herbicides, such as Sulcotrione and Mesotrione.[6][8] These herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants, which is vital for pigment biosynthesis.

-

Organic Synthesis: Its multiple functional groups make it a versatile building block for creating more complex molecules in the dye and pharmaceutical industries.[1][2][3]

It is also identified as a soil, groundwater, and plant metabolite of the herbicide Sulcotrione.[7]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent.

Hazard Identification

Caption: Core safety and storage protocols for 2-Chloro-4-(methylsulfonyl)benzoic acid.

Recommended Procedures

-

Eye Protection: Always wear safety goggles or a face shield. In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[5]

-

Handling: Use in a well-ventilated area to avoid dust inhalation. Open containers should be resealed carefully and kept upright to prevent leakage.[3]

-

Storage: The compound should be stored in a dry, well-ventilated environment with the container lid securely closed.[3] Storing in a cool, dark place is recommended to ensure long-term stability.[5]

References

-

CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents.

-

CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents.

-

CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents.

-

2-chloro-4-methylsulfonyl Benzoic Acid | 53250-83-2 | Chemical Bull Pvt. Ltd.

-

2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863 - PubChem.

-

2-Chloro-4-(methylsulfonyl)benzoic Acid | 53250-83-2 - TCI Chemicals.

-

A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid - Quick Company.

-

2-chloro-4-methylsulfonyl-benzoic acid - AERU - University of Hertfordshire.

-

53250-83-2|2-Chloro-4-(methylsulfonyl)benzoic acid|BLD Pharm.

Sources

- 1. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 2. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 3. 2-chloro-4-methylsulfonyl Benzoic Acid | 53250-83-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. 2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-4-(methylsulfonyl)benzoic Acid | 53250-83-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]

- 7. 2-chloro-4-methylsulfonyl-benzoic acid [sitem.herts.ac.uk]

- 8. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid [quickcompany.in]

- 9. 53250-83-2|2-Chloro-4-(methylsulfonyl)benzoic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-4-(methylsulfonyl)benzoic Acid in Organic Solvents

Introduction

2-Chloro-4-(methylsulfonyl)benzoic acid is a key organic intermediate with the molecular formula C₈H₇ClO₄S and a molecular weight of 234.66 g/mol .[1] It serves as a critical building block in the synthesis of various agrochemicals, most notably the herbicide Sulcotrione.[1] The efficiency of its use in synthetic processes, as well as its environmental fate, is intrinsically linked to its solubility characteristics in various media. This guide provides a comprehensive overview of the solubility of 2-Chloro-4-(methylsulfonyl)benzoic acid in a range of organic solvents, addresses inconsistencies in reported data, and presents a robust experimental protocol for its determination.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₄S | PubChem[1] |

| Molecular Weight | 234.66 g/mol | PubChem[1] |

| Appearance | White to almost white crystalline powder | TCI Chemicals |

| Melting Point | 194.0 - 198.0 °C | TCI Chemicals |

Solubility Profile in Organic Solvents

The solubility of 2-Chloro-4-(methylsulfonyl)benzoic acid is dictated by the interplay of its functional groups: a polar carboxylic acid, a polar methylsulfonyl group, and a less polar chlorinated aromatic ring. This structure suggests a preference for polar organic solvents.

| Solvent | Solubility Data | Rationale / Source |

| Methanol | Soluble. A patent describes recrystallization using a ratio of 1g of the compound in 2mL of anhydrous methanol upon heating.[2] | The polar protic nature of methanol effectively solvates the carboxylic acid and methylsulfonyl groups. |

| Acetone | Soluble. Commercially available as a solution in acetone.[3] | The polar aprotic nature of acetone allows for good interaction with the polar functional groups of the molecule. |

| Ethyl Acetate | Soluble. Used as an extraction solvent during its synthesis.[4] | The moderate polarity of ethyl acetate is sufficient to dissolve the compound. |

| Dimethyl Sulfoxide (DMSO) | Predicted to have good solubility. | The high polarity of DMSO is expected to readily dissolve the compound. |

| Ethanol | Predicted to have good solubility. | Similar to methanol, ethanol's polar protic nature should facilitate dissolution. |

| Dichloromethane | Used as a solvent in one of the synthesis steps of the precursor, suggesting some solubility.[5] | A non-polar aprotic solvent, its ability to dissolve the final product may be limited compared to more polar solvents. |

| Carbon Tetrachloride | Used as a solvent in one of the synthesis steps of the precursor.[5] | A non-polar solvent, likely to be a poor solvent for the final product. |

Discussion on Water Solubility: A Tale of Contradiction

There is a significant discrepancy in the reported water solubility of 2-Chloro-4-(methylsulfonyl)benzoic acid. One patent explicitly states that the compound has "very poor" water solubility.[2] Conversely, another database reports a high water solubility of 60,000 mg/L at 20°C and pH 7.[6]

This apparent contradiction can be explained by the acidic nature of the carboxylic acid group.[7]

-

In acidic to neutral pH (below its pKa): The carboxylic acid group remains protonated (-COOH). In this form, the molecule is less polar, and its interaction with water is limited, leading to low solubility.

-

In alkaline pH (above its pKa): The carboxylic acid group deprotonates to form a carboxylate salt (-COO⁻). This ionic form is significantly more polar and readily dissolves in water.

Therefore, the high solubility value reported at pH 7 suggests that the pKa of 2-Chloro-4-(methylsulfonyl)benzoic acid is below 7, and at this pH, a significant portion of the compound exists as the highly soluble carboxylate salt. For practical applications, it is crucial to consider the pH of the aqueous medium when assessing its solubility.

Experimental Protocol for Solubility Determination

This section outlines a standardized workflow for determining the solubility of 2-Chloro-4-(methylsulfonyl)benzoic acid in an organic solvent of interest. The "excess solid" method, coupled with HPLC analysis, is described here for its accuracy and reliability.

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of 2-Chloro-4-(methylsulfonyl)benzoic acid.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of 2-Chloro-4-(methylsulfonyl)benzoic acid (e.g., 50 mg) into a glass vial. The key is to have undissolved solid remaining at the end of the experiment.

-

Add a precise volume of the desired organic solvent (e.g., 5.0 mL) to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or rotator (e.g., at 25°C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24 hours). A preliminary time-course study can be conducted to confirm the time to reach equilibrium.

-

-

Phase Separation:

-

Allow the vial to stand at the equilibration temperature for a short period to allow larger particles to settle.

-

To remove undissolved solid, centrifuge the vial at a moderate speed.

-

Carefully withdraw an aliquot of the supernatant and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining fine particles. This step is critical to avoid artificially high solubility readings.

-

-

Analysis and Quantification:

-

Prepare a series of standard solutions of 2-Chloro-4-(methylsulfonyl)benzoic acid of known concentrations in the same solvent.

-

Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the standard curve.

-

Analyze the diluted sample and the standard solutions using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV detector at an appropriate wavelength).

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility by taking the dilution factor into account. The result is typically expressed in mg/mL or g/100mL.

-

Conclusion

2-Chloro-4-(methylsulfonyl)benzoic acid exhibits good solubility in polar organic solvents such as methanol and acetone, and moderate solubility in solvents like ethyl acetate. Its solubility in water is highly dependent on the pH of the solution, being low in acidic conditions and significantly higher in neutral to alkaline media. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of these solubility characteristics is paramount for optimizing reaction conditions, purification processes, and formulation development. The provided experimental protocol offers a reliable method for generating precise solubility data to support these endeavors.

References

-

CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents.

-

CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents.

-

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid - Benchchem.

-

2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863 - PubChem.

-

2-Chloro-4-methylsulfonylbenzoic acid Solution (Solvent: Acetone) | 1X5ML | C8H7ClO4S.

-

2-chloro-4-methylsulfonyl-benzoic acid - AERU - University of Hertfordshire.

-

Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid - PrepChem.com.

Sources

- 1. 2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. prepchem.com [prepchem.com]

- 5. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 6. 2-chloro-4-methylsulfonyl-benzoic acid [sitem.herts.ac.uk]

- 7. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid|CAS 106904-09-0 [benchchem.com]

An In-depth Technical Guide to the Biological Potential of 2-Chloro-4-(methylsulfonamido)benzoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Bioactive Compound Synthesis

2-Chloro-4-(methylsulfonamido)benzoic acid is a synthetic organic compound that has garnered attention not for its inherent biological activity, but as a crucial intermediate in the synthesis of various industrial and potentially therapeutic agents.[1][2][3] Its chemical structure, featuring a chlorinated benzoic acid backbone with a methylsulfonyl group, provides a versatile platform for the development of novel molecules with diverse pharmacological properties. This guide delves into the known biological activities of derivatives synthesized from this scaffold, outlines detailed synthetic protocols, and explores the untapped potential for future drug discovery and development.

While direct studies on the biological effects of 2-Chloro-4-(methylsulfonamido)benzoic acid are not extensively documented in publicly available literature, its significance lies in its utility as a foundational building block. It is recognized as an environmental transformation product of the herbicide Sulcotrione.[4] The true potential of this molecule is unlocked through chemical modification, leading to derivatives with pronounced biological activities, particularly in the antimicrobial realm.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Chloro-4-(methylsulfonamido)benzoic acid is essential for its application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₄S | PubChem[4] |

| Molecular Weight | 249.67 g/mol | PubChem[4] |

| CAS Number | 53250-83-2 | PubChem[4] |

| Appearance | White to Almost white powder/crystal | TCI Chemicals[5] |

| Melting Point | 194.0 to 198.0 °C | TCI Chemicals[5] |

| Purity | min. 98.0 % (GC and Neutralization titration) | TCI Chemicals[5] |

Synthesis of 2-Chloro-4-(methylsulfonamido)benzoic Acid: A Foundational Protocol

The synthesis of 2-Chloro-4-(methylsulfonamido)benzoic acid is a critical first step for researchers aiming to explore its derivatives. Several methods have been reported, with a common route involving the chlorination and subsequent oxidation of a toluene derivative.[1][2][6]

Experimental Protocol: Two-Step Synthesis

This protocol outlines a common laboratory-scale synthesis.

Step 1: Synthesis of 2-chloro-4-methylsulfonyltoluene

-

To a 250ml reactor, add 39g of 4-methylsulfonyltoluene, 40g of a low polar solvent (e.g., dichloromethane or carbon tetrachloride), 3g of iron powder, and 0.4g of iodine.[1]

-

Heat the mixture to between 87-91 °C with constant stirring.[1]

-

Bubble chlorine gas through the reaction mixture. Monitor the reaction progress using gas chromatography.[1]

-

Continue the chlorine addition until the starting material is consumed (approximately 5 hours).[1]

-

Upon completion, cool the reaction mixture and add water. Stir vigorously and then allow the layers to separate.

-

Filter the mixture and dry the solid crude product to obtain 2-chloro-4-methylsulfonyltoluene.[1]

Step 2: Oxidation to 2-chloro-4-methylsulfonylbenzoic acid

-

In a suitable reactor, heat the crude 2-chloro-4-methylsulfonyltoluene from Step 1 to a temperature between 176-194 °C.[1]

-

Slowly add 63% nitric acid dropwise to the heated mixture. Monitor the reaction by gas chromatography.[1]

-

Once the starting material is consumed, cool the reaction mixture.

-

Add a dilute sodium hydroxide solution to make the mixture strongly basic, followed by stirring and filtration.[1]

-

The resulting solid can be further purified by recrystallization.

Caption: Synthetic pathway for 2-Chloro-4-(methylsulfonamido)benzoic acid.

Biological Activity of Derivatives: A Focus on Antimicrobial Properties

The primary documented biological activity stemming from the 2-Chloro-4-(methylsulfonamido)benzoic acid scaffold is antimicrobial.[7] Researchers have successfully synthesized derivatives, such as acylthioureas and 1,3-thiazolidin-4-ones, that exhibit promising activity against a range of bacterial and fungal pathogens.[7] Benzoic acid derivatives, in general, have been explored for their antimycobacterial properties.[8]

Acylthiourea and 1,3-Thiazolidin-4-one Derivatives

A study by an unnamed source detailed the synthesis of novel 2-chloro-4-(methylsulfonyl) phenyl-containing acylthiourea and 1,3-thiazolidin-4-one derivatives and their subsequent evaluation as antimicrobial agents.[7] The synthesis involved the reaction of 2-chloro-4-(methylsulfonyl) benzoyl chloride with ammonium thiocyanate and various substituted aromatic amines to yield acylthiourea derivatives. These were then cyclized to form the corresponding thiazolidinone derivatives.[7]

The synthesized compounds were screened against Gram-positive and Gram-negative bacteria, as well as selected fungal strains, demonstrating the potential of this chemical class in the development of new antimicrobial drugs.[7]

Experimental Protocol: Antimicrobial Susceptibility Testing (Tube Dilution Method)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of a compound.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a series of sterile test tubes, prepare two-fold serial dilutions of the stock solution in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

-

Inoculate each tube with a standardized suspension of the target microorganism.

-

Include a positive control (medium with inoculum, no compound) and a negative control (medium without inoculum).

-

Incubate the tubes at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for antimicrobial susceptibility testing.

Future Directions and Untapped Potential

The documented success of 2-Chloro-4-(methylsulfonamido)benzoic acid derivatives in the antimicrobial field suggests that this scaffold holds significant promise for further exploration. The structural features of the core molecule, including the electron-withdrawing chloro and methylsulfonyl groups, can be strategically modified to modulate pharmacokinetic and pharmacodynamic properties.

Further research could focus on:

-

Expansion of the derivative library: Synthesizing a broader range of derivatives to explore different biological targets.

-

Quantitative Structure-Activity Relationship (QSAR) studies: To identify the key structural features responsible for the observed biological activity and to guide the design of more potent compounds.[9]

-

Exploration of other therapeutic areas: The benzoic acid scaffold is present in a wide variety of drugs with diverse activities. Derivatives of 2-Chloro-4-(methylsulfonamido)benzoic acid could be screened for anti-inflammatory, anticancer, or other pharmacological effects.

Conclusion

While 2-Chloro-4-(methylsulfonamido)benzoic acid itself may not be a biologically active molecule, its true value lies in its role as a versatile starting material for the synthesis of novel compounds with significant therapeutic potential. The demonstrated antimicrobial activity of its derivatives provides a solid foundation for further research and development in the quest for new and effective drugs. This guide serves as a starting point for researchers and scientists to unlock the full potential of this promising chemical scaffold.

References

- CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents.

- CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents.

-

2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863 - PubChem. Available at: [Link]

- CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents.

-

Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap. Available at: [Link]

-

synthesis and biological evaluation of some novel 2-chloro-4- (methylsulfonyl) phenyl containing acylthiourea and 1,3- thiazolidin-4-one as promising antimicrobial agents - ResearchGate. Available at: [Link]

-

Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Available at: [Link]

-

Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC - NIH. Available at: [Link]

Sources

- 1. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 2. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 3. 2-chloro-4-methylsulfonyl Benzoic Acid | 53250-83-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. 2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-4-(methylsulfonyl)benzoic Acid | 53250-83-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential therapeutic applications of 2-Chloro-4-(methylsulfonamido)benzoic acid derivatives

An In-depth Technical Guide for Drug Development Professionals

Topic: Unlocking the Therapeutic Potential of Sulfonamide-Bearing Benzoic Acid Derivatives

A Senior Application Scientist's Perspective on a Promising Chemical Scaffold

Foreword

This guide addresses the therapeutic potential of a chemical scaffold inspired by 2-Chloro-4-(methylsulfonamido)benzoic acid. While literature specifically detailing the therapeutic applications of this exact molecule is emerging, the constituent parts—a substituted benzoic acid and a sulfonamide moiety—are hallmarks of numerous successful therapeutic agents. This whitepaper, therefore, provides a comprehensive framework for the synthesis, evaluation, and potential applications of the broader class of sulfonamide-bearing benzoic acid derivatives. The principles, protocols, and workflows detailed herein offer a robust roadmap for any research program aimed at exploring this chemical space for novel anti-inflammatory and anticancer agents.

The Scientific Rationale: A Scaffold Built for Bioactivity

The combination of a benzoic acid and a sulfonamide group within a single molecule creates a powerful pharmacophore with significant therapeutic potential.

-

The Sulfonamide Moiety (SO₂NH): This functional group is a cornerstone of medicinal chemistry. It is a bioisostere of a carboxylic acid and can act as a transition-state mimetic. Its ability to form strong hydrogen bonds allows it to anchor molecules within the active sites of enzymes. Sulfonamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer effects.[1] The nitrogen atom and the two oxygen atoms can participate in crucial hydrogen bonding interactions with protein residues, making it a privileged structure for inhibitor design.

-

The Benzoic Acid Moiety: This component provides a rigid, aromatic scaffold that is readily functionalized. The carboxylic acid group can engage in ionic interactions or hydrogen bonds with biological targets. Furthermore, the aromatic ring can be substituted (e.g., with halogens like chlorine) to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.

The strategic combination of these two groups creates derivatives with the potential to target a multitude of biological pathways implicated in human disease.

Synthetic Strategy: Building a Focused Compound Library

A key to unlocking the potential of this scaffold is the efficient synthesis of a diverse library of derivatives for screening. A common and reliable approach involves a two-step process starting from a suitably substituted aminobenzoic acid.

Experimental Protocol: General Synthesis of N-Aryl-sulfonamide Benzoic Acid Derivatives

-

Core Synthesis (Schotten-Baumann Reaction):

-

Step 1: Dissolve the starting material, for instance, 4-amino-2-chlorobenzoic acid (1.0 eq), in a 10% aqueous solution of sodium carbonate. The carbonate base is crucial as it deprotonates the amine, increasing its nucleophilicity, and also serves to neutralize the HCl byproduct generated during the reaction.

-

Step 2: Cool the solution to 0-5 °C in an ice bath. This is a critical step to control the exothermicity of the reaction and prevent hydrolysis of the sulfonyl chloride.

-

Step 3: Add the desired arylsulfonyl chloride (1.1 eq) dropwise or in small portions while vigorously stirring. The slow addition maintains temperature control and ensures homogenous mixing.

-

Step 4: Allow the reaction to stir and slowly warm to room temperature over 2-4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Step 5: Once complete, acidify the reaction mixture to a pH of ~2 using 2M HCl. This protonates the carboxylate, causing the desired product to precipitate out of the aqueous solution.

-

Step 6: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

-

-

Derivatization (Amide or Ester Formation):

-

The carboxylic acid group of the core structure can be further modified to create esters or amides, which can significantly alter the compound's properties, such as cell permeability.[2]

-

Step 1: Dissolve the synthesized sulfonamide-benzoic acid (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Step 2: Add a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (1.2 eq) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) (2.0 eq).

-

Step 3: Add the desired alcohol or amine (1.2 eq) to the activated carboxylic acid.

-

Step 4: Stir at room temperature for 12-24 hours. Monitor by TLC.

-

Step 5: Perform an aqueous workup to remove the coupling reagents and base, followed by purification via column chromatography to yield the final derivative.

-

Therapeutic Target Space and Preclinical Evaluation

Based on the known activities of related structures, the primary therapeutic areas for these derivatives are oncology and inflammatory diseases.[3][4]

Anticancer Applications

Many sulfonamide-containing compounds exhibit potent anticancer activity by inducing apoptosis (programmed cell death) and inhibiting key enzymes that drive cancer progression.[5]

Hypothesized Mechanism of Action: Induction of Apoptosis A promising mechanism for a novel anticancer agent is the ability to overcome cancer cells' resistance to apoptosis. This can be achieved by activating pro-apoptotic pathways. For example, a derivative might depolarize the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspase-9 and caspase-8, which are executioner enzymes of cell death.[4]

Diagram: Proposed Apoptotic Pathway Activation

Caption: A potential mechanism where a derivative triggers apoptosis in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This assay is a fundamental first step to assess the anticancer activity of synthesized compounds.[4][6]

-

Cell Seeding: Plate human cancer cell lines (e.g., HeLa, AGS, HL-60) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Sample Cytotoxicity Data

| Compound | HeLa IC50 (µM) | AGS IC50 (µM) | HL-60 IC50 (µM) |

| Derivative 1 | 8.5 | 5.2 | 2.1 |

| Derivative 2 | 15.2 | 11.8 | 7.9 |

| Derivative 3 | >100 | >100 | >100 |

| Doxorubicin | 0.5 | 0.3 | 0.1 |

Anti-inflammatory Applications

Chronic inflammation underlies many diseases. Benzoic acid derivatives have shown promise in reducing inflammatory responses.[3] A key strategy is to inhibit the production of pro-inflammatory mediators.

Experimental Protocol: LPS-Induced Cytokine Release in Macrophages

-

Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in 24-well plates until they reach 80% confluency.

-

Pre-treatment: Treat the cells with various concentrations of the test derivatives for 1 hour.

-

Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no compound, no LPS) and a positive control (LPS only).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Determine the dose-dependent inhibition of cytokine release by the test compounds compared to the LPS-only control.

Integrated Drug Discovery Workflow

A structured approach is essential for advancing a compound from initial synthesis to a potential clinical candidate.

Diagram: Preclinical Drug Discovery Workflow

Caption: A streamlined workflow from compound synthesis to candidate selection.

Conclusion and Future Outlook

The sulfonamide-bearing benzoic acid scaffold represents a fertile ground for the discovery of novel therapeutic agents. The inherent bioactivity of its constituent moieties, combined with its synthetic tractability, makes it an attractive starting point for drug discovery campaigns targeting cancer and inflammatory diseases. The workflows and protocols outlined in this guide provide a validated, step-by-step approach to systematically synthesize, screen, and optimize these derivatives. Further research focusing on structure-activity relationship (SAR) studies will be critical to enhancing potency and selectivity, ultimately leading to the identification of clinical candidates with the potential to address significant unmet medical needs.

References

- CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents. Google Patents.

- CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents. Google Patents.

-

2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863 - PubChem. PubChem. Available at: [Link]

-

Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap. Eureka | Patsnap. Available at: [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. Preprints.org. Available at: [Link]

-

Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed. PubMed. Available at: [Link]

-

Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC - NIH. National Institutes of Health. Available at: [Link]

-

Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid - PrepChem.com. PrepChem.com. Available at: [Link]

-

New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PubMed. PubMed. Available at: [Link]

-

Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents - PubMed. PubMed. Available at: [Link]

-

(PDF) 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization - ResearchGate. ResearchGate. Available at: [Link]

-

The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - MDPI. MDPI. Available at: [Link]

-

2-chloro-4-methylsulfonyl-benzoic acid - AERU - University of Hertfordshire. University of Hertfordshire. Available at: [Link]

Sources

- 1. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. preprints.org [preprints.org]

An In-depth Technical Guide to 2-Chloro-4-(methylsulfonyl)benzoic acid: A Key Herbicide Intermediate

This guide provides an in-depth technical overview of 2-Chloro-4-(methylsulfonyl)benzoic acid, a critical intermediate in the synthesis of modern herbicides. Tailored for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, this document delves into the synthesis, chemical properties, and application of this compound, with a focus on the scientific principles and practical considerations that underpin its industrial relevance.

Introduction: The Significance of 2-Chloro-4-(methylsulfonyl)benzoic acid in Agrochemicals

2-Chloro-4-(methylsulfonyl)benzoic acid, with the chemical formula C₈H₇ClO₄S, is a vital building block in the production of several commercially important herbicides.[1] Its molecular structure, featuring a chlorinated and sulfonated benzene ring with a carboxylic acid group, makes it a versatile precursor for creating complex active ingredients.

Notably, it is a key intermediate in the synthesis of triketone herbicides, such as sulcotrione and cyclosulfoketone.[1][2] These herbicides are widely utilized for selective weed control in major crops like corn, demonstrating high efficacy and favorable environmental profiles.[2] The journey from basic precursors to this intricate molecule and its subsequent conversion into a potent herbicide is a testament to the elegance and rigor of modern industrial organic synthesis. This guide will explore the critical aspects of this journey, providing both theoretical understanding and practical insights.

Synthesis and Manufacturing: A Tale of Two Steps

The industrial production of 2-Chloro-4-(methylsulfonyl)benzoic acid is predominantly a two-step process, starting from the readily available raw material, 4-methylsulfonyltoluene.[3][4] The overall synthetic pathway involves an initial chlorination of the aromatic ring followed by an oxidation of the methyl group to a carboxylic acid.

Step 1: Electrophilic Aromatic Chlorination of 4-Methylsulfonyltoluene

The first step is a classic electrophilic aromatic substitution reaction. The goal is to introduce a chlorine atom onto the benzene ring. The methylsulfonyl (-SO₂CH₃) and methyl (-CH₃) groups on the starting material are ortho, para-directing. However, the bulky and strongly deactivating methylsulfonyl group favors chlorination at the position ortho to the methyl group.

Reaction: 4-methylsulfonyltoluene is reacted with chlorine gas in the presence of a catalyst to yield 2-chloro-4-methylsulfonyltoluene.[3][4]

Causality Behind Experimental Choices:

-

Catalyst System (Iron and Iodine): While chlorine itself is the chlorinating agent, it requires activation to become a sufficiently strong electrophile to react with the deactivated aromatic ring. Iron powder is used as a catalyst.[3][4] In the presence of chlorine, iron is converted to iron(III) chloride (FeCl₃), a potent Lewis acid. The FeCl₃ polarizes the Cl-Cl bond, creating a highly electrophilic chlorine species that can be attacked by the benzene ring. Iodine is often used as a co-catalyst.[3][4] It is believed that iodine reacts with chlorine to form iodine monochloride (ICl), which is also a source of electrophilic halogen. The combination of iron and iodine ensures a robust and efficient chlorination process.

-

Solvent: Low polarity solvents such as dichloromethane or carbon tetrachloride are typically used.[3][4] These solvents are chosen for their ability to dissolve the starting material and for their inertness under the reaction conditions.

Experimental Protocol: Synthesis of 2-chloro-4-methylsulfonyltoluene

-

To a 250 mL reactor equipped with a stirrer, condenser, and gas inlet, add 39g of 4-methylsulfonyltoluene, 40g of dichloromethane, 3g of iron powder, and 0.4g of iodine.[3]

-

Heat the mixture to a temperature between 87-91°C.[3]

-

Bubble chlorine gas through the reaction mixture. The progress of the reaction should be monitored by gas chromatography (GC).[3]

-

Continue the chlorination until the starting material is consumed and the desired product, 2-chloro-4-methylsulfonyltoluene, is the major component.

-

Upon completion, terminate the chlorine flow and add water to the reaction mixture.

-

Cool the mixture, and the crude product will precipitate. Filter the solid and dry it to obtain 2-chloro-4-methylsulfonyltoluene.

Step 2: Oxidation of 2-chloro-4-methylsulfonyltoluene

The second crucial step is the oxidation of the methyl group of 2-chloro-4-methylsulfonyltoluene to a carboxylic acid. This transformation is challenging due to the presence of the electron-withdrawing chloro and methylsulfonyl groups, which deactivate the methyl group towards oxidation.[1]

Reaction: 2-chloro-4-methylsulfonyltoluene is oxidized using a strong oxidizing agent, typically nitric acid, at elevated temperatures to produce 2-Chloro-4-(methylsulfonyl)benzoic acid.[3][4]

Causality Behind Experimental Choices:

-

Oxidizing Agent (Nitric Acid): Nitric acid is a cost-effective and powerful oxidizing agent capable of converting the resilient methyl group to a carboxylic acid.[1] However, its use presents environmental challenges due to the formation of NOx gases.[1] The reaction is typically carried out at high temperatures (175-195°C) to achieve a reasonable reaction rate.[3]

-

Reaction Medium (Phosphoric Acid): Some patented methods utilize phosphoric acid as a solvent for the oxidation step.[4] Phosphoric acid is a high-boiling, non-oxidizing acid that can serve as a suitable medium for the high-temperature reaction, potentially improving safety and product purity.

Experimental Protocol: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid

-

In a 250 mL reactor, place 44.5g of the crude 2-chloro-4-methylsulfonyltoluene from the previous step.[3]

-

Heat the reactant to a temperature between 176-194°C.[3]

-

Slowly add 63% (w/w) nitric acid dropwise to the heated mixture.[3] The reaction is highly exothermic and requires careful control of the addition rate and temperature.

-

Monitor the reaction progress by GC. Continue the addition of nitric acid until the starting material is consumed.[3]

-

After the reaction is complete, cool the mixture.

-

Add a dilute solution of sodium hydroxide to make the solution strongly basic (pH > 9). This converts the carboxylic acid to its soluble sodium salt.[3]

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with a strong acid, such as hydrochloric acid, to a pH of 1.[3] This will precipitate the 2-Chloro-4-(methylsulfonyl)benzoic acid.

-

Filter the white solid, wash with water, and dry to obtain the final product.

Comparative Analysis of Synthetic Routes

Several methods for the synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid have been reported, each with its own set of advantages and disadvantages.

| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Advantages | Disadvantages |

| Route 1 | 4-Methylsulfonyltoluene | Cl₂, Fe, I₂, HNO₃ | ~83% overall | Readily available starting material, high yield.[3] | Use of corrosive and hazardous reagents, formation of NOx byproducts.[1] |

| Route 2 | 2-Chloro-4-(chlorosulfonyl)benzoyl chloride | Na₂SO₃, NaHCO₃, Chloroacetic acid | 85% (with 87% purity) | Milder conditions for the final step. | Starting material is more complex and expensive.[5] |

| Route 3 | 2-chloro-4-methylsulfonyltoluene | Sodium hypochlorite, phase-transfer catalyst | - | Milder reaction conditions. | High cost of precious metal phase-transfer catalysts, chlorinated wastewater.[1] |

| Route 4 | 2-chloro-4-methylsulfonyltoluene | Air oxidation, cobalt salt catalyst | Low | Use of air as an oxidant is cost-effective and environmentally friendly. | Low conversion efficiency.[1] |

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of 2-Chloro-4-(methylsulfonyl)benzoic acid is essential for its handling, purification, and quality control.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₄S | PubChem[6] |

| Molecular Weight | 234.66 g/mol | PubChem[6] |

| CAS Number | 53250-83-2 | PubChem[6] |

| Appearance | White to off-white solid/powder | TCI Chemicals |

| Melting Point | 194.0 to 198.0 °C | TCI Chemicals |

| Solubility | In water: 3,267 mg/L at 23°C | ECHEMI[7] |

| Purity (Typical) | >98.0% (GC) | TCI Chemicals |

Analytical Methods for Quality Control

Ensuring the purity and identity of 2-Chloro-4-(methylsulfonyl)benzoic acid is paramount. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment and quantification. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is usually performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl protons of the sulfonyl group, and the acidic proton of the carboxylic acid. The coupling patterns and chemical shifts of the aromatic protons are particularly informative for confirming the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methyl carbon of the sulfonyl group.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the molecule. Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the S=O stretches of the sulfonyl group would be expected.

Application in Herbicide Synthesis: The Path to Sulcotrione

The primary application of 2-Chloro-4-(methylsulfonyl)benzoic acid is as a precursor for the synthesis of sulcotrione, a potent herbicide. The conversion involves the formation of an acid chloride followed by a reaction with 1,3-cyclohexanedione.

Reaction Pathway:

-

Acid Chloride Formation: 2-Chloro-4-(methylsulfonyl)benzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to convert the carboxylic acid into a more reactive acid chloride.

-

Acylation of 1,3-cyclohexanedione: The resulting 2-chloro-4-(methylsulfonyl)benzoyl chloride is then reacted with 1,3-cyclohexanedione in the presence of a base. This reaction forms the enol ester, which then undergoes a rearrangement to yield the final product, sulcotrione.

Mechanism of Action of Sulcotrione and Triketone Herbicides

Sulcotrione belongs to the triketone class of herbicides, which are known inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8]

-

HPPD Inhibition: HPPD is a key enzyme in the biochemical pathway responsible for the synthesis of plastoquinone. Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids.

-

Carotenoid Depletion: By inhibiting HPPD, sulcotrione leads to a depletion of plastoquinone, which in turn inhibits carotenoid synthesis.

-

Photobleaching: Carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. In the absence of carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic "bleaching" symptoms observed in susceptible weeds. This ultimately results in the death of the plant.

The selective action of sulcotrione in crops like maize is due to the crop's ability to rapidly metabolize the herbicide into non-toxic compounds.

Safety and Handling

2-Chloro-4-(methylsulfonyl)benzoic acid is classified as a hazardous substance that can cause serious eye damage.[7]

-

Hazard Statement: H318: Causes serious eye damage.[7]

-

Precautionary Measures:

It is imperative to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before handling this compound.

Conclusion

2-Chloro-4-(methylsulfonyl)benzoic acid is a cornerstone intermediate in the agrochemical industry, enabling the production of highly effective and selective herbicides. Its synthesis, while presenting certain challenges, has been optimized to achieve high yields. A thorough understanding of its chemical properties, coupled with robust analytical methods, ensures the quality and consistency of the final herbicide products. As the demand for efficient and sustainable agricultural solutions continues to grow, the importance of well-characterized and efficiently produced intermediates like 2-Chloro-4-(methylsulfonyl)benzoic acid will only increase.

References

- CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents.

- CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents.

- CN102627591A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents.

-

Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid - PrepChem.com. Available at: [Link]

- CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents.

-

2-Chloro-4-Methanesulfonyl-3-[(2,2,2-Trifluoroethoxy)Methyl]Benzoic Acid. Available at: [Link]

-

2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863 - PubChem. Available at: [Link]

-

2-chloro-4-methylsulfonyl-benzoic acid - AERU - University of Hertfordshire. Available at: [Link]

-

Herbicide How-To: Understanding Herbicide Mode of Action | Oklahoma State University. Available at: [Link]

-

Herbicide Mode-Of-Action Summary - Purdue Extension. Available at: [Link]

-

Understanding Cereal Herbicide Modes of Action | Bayer Crop Science Canada. Available at: [Link]

-

Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) 1. Available at: [Link]

-

Oxidation of alkyl benzene - YouTube. Available at: [Link]

-

Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Available at: [Link]

-

16.2: Other Aromatic Substitutions - Chemistry LibreTexts. Available at: [Link]

-

Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available at: [Link]

-

Mechanism of Action of Sulcotrione, a 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, in Developed Plant Tissues - Photosynthetica. Available at: [Link]

-

SULCOTRIONE 250 SC WEB LABEL.indd - Harvest Chemicals. Available at: [Link]

-

Proposed biodegradative pathways of sulcotrione described (A) at neutral and basic pH in soils - ResearchGate. Available at: [Link]

-

Behaviour of sulcotrione and mesotrione in two soils - PubMed. Available at: [Link]

-

Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared with that of glyphosate, a substitute broad spectrum herbicide for different glyphosate-resistant crops - PubMed. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]

- 2. US3075009A - Oxidation of alkylbenzene carboxylic acids - Google Patents [patents.google.com]

- 3. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 4. ps.ueb.cas.cz [ps.ueb.cas.cz]

- 5. prepchem.com [prepchem.com]

- 6. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 7. extension.okstate.edu [extension.okstate.edu]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on 2-Chloro-4-(methylsulfonamido)benzoic acid: Current Scientific Understanding

A Note to the Reader: This document addresses the current scientific and technical knowledge regarding 2-Chloro-4-(methylsulfonamido)benzoic acid. The primary objective is to provide a comprehensive overview for researchers, scientists, and drug development professionals. However, a thorough review of the existing scientific literature reveals that this compound is predominantly utilized as a chemical intermediate. As such, its biological mechanism of action has not been a subject of in-depth investigation, and there is a notable absence of published research on its specific molecular targets or signaling pathways. This guide will therefore focus on the available information, including its chemical properties, synthesis, and established roles in industrial applications.

Introduction to 2-Chloro-4-(methylsulfonamido)benzoic acid

2-Chloro-4-(methylsulfonamido)benzoic acid, with the chemical formula C₈H₇ClO₄S, is a synthetic organic compound.[1] It is structurally characterized by a benzoic acid core substituted with a chloro group at the 2-position and a methylsulfonamido group at the 4-position.

Chemical Structure:

Caption: Chemical structure of 2-Chloro-4-(methylsulfonamido)benzoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-4-(methylsulfonamido)benzoic acid is presented in the table below. This information is crucial for its handling, formulation, and in understanding its potential environmental fate.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₄S | PubChem[2] |

| Molecular Weight | 234.66 g/mol | PubChem[2] |

| CAS Number | 53250-83-2 | PubChem[2] |

| Appearance | White solid | |

| Water Solubility | 60000 mg/L at 20°C, pH 7 | AERU[1] |

| LogP | -0.2 | AERU[1] |

Synthesis and Industrial Application

The primary role of 2-Chloro-4-(methylsulfonamido)benzoic acid is as an important intermediate in organic synthesis.[3][4][5] It is particularly significant in the pharmaceutical and dye industries.[3][5]

General Synthesis Pathway

Several methods for the preparation of 2-Chloro-4-(methylsulfonamido)benzoic acid have been patented. A common approach involves the chlorination and subsequent oxidation of a precursor molecule.

Caption: A simplified, generalized reaction scheme for the synthesis of 2-Chloro-4-(methylsulfonamido)benzoic acid.

Role as a Herbicide Intermediate

A significant application of this compound is in the synthesis of the herbicide sulcotrione. 2-Chloro-4-(methylsulfonamido)benzoic acid is a known environmental transformation product of sulcotrione.[2]

Biological Activity and Mechanism of Action: A Knowledge Gap

Despite its use as a chemical intermediate, there is a significant lack of publicly available data on the specific biological mechanism of action of 2-Chloro-4-(methylsulfonamido)benzoic acid itself. Scientific databases and peer-reviewed literature do not contain studies elucidating its molecular targets, its effects on cellular signaling pathways, or its overall pharmacological profile.

The absence of this information is typical for a chemical intermediate. The focus of research and development for such compounds is primarily on their efficient synthesis and utility in creating final products with desired biological activities, such as herbicides or pharmaceuticals. The toxicological profile of intermediates is assessed for safety in manufacturing and handling, but a detailed mechanistic understanding of their interaction with biological systems is often not a research priority unless specific safety concerns arise.

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Chloro-4-(methylsulfonamido)benzoic acid is classified as causing serious eye damage.[2]

Future Directions

While the current body of knowledge on 2-Chloro-4-(methylsulfonamido)benzoic acid is limited to its chemistry and application as an intermediate, future research could explore its potential biological activities. Given its structural features, it could be a starting point for the design of novel bioactive molecules. In silico screening and subsequent in vitro assays could be employed to investigate its potential interactions with various biological targets.

Conclusion

References

- Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

- Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.

- Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

-

2-Chloro-4-(methylsulfonyl)benzoic acid. PubChem. [Link]

-

2-chloro-4-methylsulfonyl-benzoic acid. AERU - University of Hertfordshire. [Link]

Sources

- 1. 2-chloro-4-methylsulfonyl-benzoic acid [sitem.herts.ac.uk]

- 2. 2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 4. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]

- 5. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

Introduction: The Analytical Imperative for 2-Chloro-4-(methylsulfonamido)benzoic Acid

An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-4-(methylsulfonamido)benzoic Acid

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of any molecule is paramount. 2-Chloro-4-(methylsulfonamido)benzoic acid (CAS No. 53250-83-2) serves as a vital intermediate in various synthetic pathways, including the preparation of agrochemicals.[1][2] Its purity and structural integrity directly impact the quality, efficacy, and safety of the final products. Therefore, a robust analytical characterization is not merely a procedural step but a foundational requirement for quality control and regulatory compliance.

This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to 2-Chloro-4-(methylsulfonamido)benzoic acid. We will move beyond a simple presentation of data, focusing instead on the rationale behind the analytical methods and the interpretation of the spectral features that, together, create a self-validating system for molecular identification.

Compound Profile:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-chloro-4-(methylsulfonamido)benzoic acid | [3] |

| CAS Number | 53250-83-2 | [3] |

| Molecular Formula | C₈H₇ClNO₄S | [1][3] |

| Molecular Weight | 264.66 g/mol | [3] |

| Monoisotopic Mass | 262.975706 Da | [3] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 194.0 to 198.0 °C | |

Figure 1: Chemical Structure of 2-Chloro-4-(methylsulfonamido)benzoic acid.

Infrared (IR) Spectroscopy: Mapping the Functional Groups

The Principle of IR Analysis

Infrared (IR) spectroscopy is a cornerstone technique for the rapid and non-destructive identification of functional groups. The principle is based on the absorption of IR radiation by a molecule, which excites vibrations in its chemical bonds (e.g., stretching, bending).[4] Each functional group has a characteristic vibrational frequency, making its presence and chemical environment identifiable from the absorption bands in the IR spectrum. For a multi-functional molecule like 2-Chloro-4-(methylsulfonamido)benzoic acid, IR provides a unique fingerprint.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is the preferred technique for solid samples due to its minimal sample preparation and high reproducibility.

-

Instrument Calibration: Verify the performance of the FT-IR spectrometer (e.g., Bruker Tensor 27 FT-IR) using a polystyrene standard.[3]

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal to computationally remove atmospheric (H₂O, CO₂) and instrument-related absorptions from the sample spectrum. This step is critical for data integrity.

-

Sample Analysis: Place a small amount of the crystalline powder onto the ATR crystal. Apply consistent pressure using the built-in clamp to ensure optimal contact between the sample and the crystal surface.

-

Data Acquisition: Co-add a minimum of 32 scans at a resolution of 4 cm⁻¹ over the range of 4000–400 cm⁻¹. Co-adding scans is essential to improve the signal-to-noise ratio.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum to ensure accurate peak positions and intensities.

Predicted IR Spectrum and Interpretation

The IR spectrum of this molecule is defined by the combination of its carboxylic acid, sulfonamide, and substituted aromatic ring functionalities. The presence of strong hydrogen bonding from both the carboxylic acid and sulfonamide groups will lead to significant peak broadening, particularly in the O-H and N-H stretching regions.[5]

Table 1: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Characteristics | Rationale & Authoritative Grounding |

|---|---|---|---|---|

| 3300 - 2500 | -COOH | O-H Stretch | Very broad, strong | Characteristic of hydrogen-bonded carboxylic acid dimers; often overlaps with C-H stretches.[4][6] |

| 3350 - 3250 | -SO₂NH- | N-H Stretch | Moderate, sharp | Typical for secondary sulfonamides. Its position and sharpness contrast with the broader O-H band. |

| 3100 - 3000 | Aromatic | C-H Stretch | Weak to moderate, sharp | Confirms the presence of the benzene ring. |

| 2980 - 2880 | -CH₃ | C-H Stretch | Weak, sharp | Indicates the methyl group of the sulfonamide. |

| 1710 - 1680 | -COOH | C=O Stretch | Very strong, sharp | This is one of the most prominent peaks. Conjugation with the aromatic ring lowers the frequency from the typical ~1760 cm⁻¹ for aliphatic acids.[7][8] |

| 1600, 1475 | Aromatic | C=C Stretch | Moderate, sharp | Skeletal vibrations of the aromatic ring. |

| 1350 - 1310 | -SO₂NH- | S=O Asymmetric Stretch | Strong | A key diagnostic peak for the sulfonamide group. |

| 1170 - 1150 | -SO₂NH- | S=O Symmetric Stretch | Strong | The second key diagnostic peak for the sulfonamide group. |

| 1320 - 1210 | -COOH | C-O Stretch | Strong | Coupled with the O-H in-plane bend, confirms the carboxylic acid group.[6] |

| 850 - 750 | Aromatic | C-H Out-of-plane Bend | Strong | The substitution pattern on the ring (1,2,4-trisubstituted) will determine the exact position. |

| 800 - 600 | C-Cl | C-Cl Stretch | Moderate to strong | Confirms the presence of the chloro-substituent.[9] |

Workflow for IR Analysis

Caption: Correlation of protons to their predicted ¹H NMR signals.

Mass Spectrometry (MS): The Final Verdict on Mass and Formula

The Principle of MS Analysis

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition of a molecule. We employ a "soft" ionization technique like Electrospray Ionization (ESI), which transfers molecules from solution to the gas phase as intact ions with minimal fragmentation. [10]The mass analyzer then measures the mass-to-charge ratio (m/z) of these ions with extremely high precision (typically < 5 ppm), allowing for the calculation of a unique elemental formula.

Experimental Protocol: LC-HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

LC Separation: Inject the sample into an LC system to separate the analyte from potential impurities before it enters the mass spectrometer. This is a self-validating step ensuring the measured mass corresponds to the main component.

-

Ionization (ESI):

-

Negative Mode: Apply a high negative voltage. The acidic carboxylic acid proton will be readily lost, forming the deprotonated molecule, [M-H]⁻. This is often the most sensitive mode for carboxylic acids.

-

Positive Mode: Apply a high positive voltage. Protonation may occur, but adduct formation with sodium ([M+Na]⁺) or potassium ([M+K]⁺) is also common.

-

-

Mass Analysis: Analyze the ions in a high-resolution mass analyzer (e.g., Orbitrap or TOF). Acquire data over a mass range of m/z 100-500.

-

Data Analysis: Extract the accurate mass of the ion(s) corresponding to the analyte. Use the measured mass and the characteristic isotopic pattern to confirm the elemental formula using formula calculator software.

Predicted Mass Spectrum and Interpretation

The key to MS analysis is the combination of accurate mass measurement and the unique isotopic signature imparted by the chlorine and sulfur atoms.

Table 4: Predicted Ions and Accurate Mass

| Ion Type | Ionization Mode | Calculated m/z | Expected Observation |

|---|---|---|---|

| [M-H]⁻ | Negative ESI | 262.96813 | High intensity, base peak |

| [M+H]⁺ | Positive ESI | 264.98328 | Possible, moderate intensity |

| [M+Na]⁺ | Positive ESI | 286.96523 | Common adduct, high intensity |

The Isotopic Pattern: A Critical Confirmation The presence of one chlorine atom and one sulfur atom creates a highly characteristic isotopic pattern. The natural abundances of their major isotopes are: ³⁵Cl (75.8%), ³⁷Cl (24.2%), ³²S (95.0%), and ³⁴S (4.3%). [11][12]This results in a distinctive signature for the molecular ion cluster.

-

M Peak: Corresponds to the molecule containing only the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S, ³⁵Cl).

-

M+1 Peak: Primarily due to the natural abundance of ¹³C (~1.1% per carbon). For C₈, this contributes ~8.8%.

-

M+2 Peak: This is the key confirmatory peak. It arises mainly from the ³⁷Cl isotope (~24.2%) and the ³⁴S isotope (~4.3%). The combined relative intensity of the M+2 peak will be approximately 30-33% of the M peak, providing a clear and easily recognizable pattern.

Workflow for LC-MS Analysis

Caption: Workflow for formula confirmation via LC-HRMS.

Conclusion: A Triad of Analytical Certainty

The structural elucidation of 2-Chloro-4-(methylsulfonamido)benzoic acid is not achieved by a single technique but by the synergistic and orthogonal information provided by IR, NMR, and MS.

-

IR spectroscopy rapidly confirms the presence of all key functional groups, providing a qualitative fingerprint.

-

NMR spectroscopy maps the exact proton and carbon framework, defining the connectivity and substitution pattern of the molecule.

-

Mass spectrometry delivers an unequivocal confirmation of the elemental formula through high-precision mass measurement and a unique isotopic signature.

Together, these three techniques form a self-validating analytical package. The functional groups identified by IR are consistent with the structure solved by NMR, which in turn corresponds to the elemental formula confirmed by MS. This comprehensive approach ensures the identity, purity, and quality of the molecule, meeting the stringent demands of researchers, scientists, and drug development professionals.

References

-

PubChem. (n.d.). 2-Chloro-4-(methylsulfonyl)benzoic acid. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

University of Hertfordshire. (n.d.). 2-chloro-4-methylsulfonyl-benzoic acid. Agriculture and Environment Research Unit (AERU). Retrieved January 23, 2026, from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved January 23, 2026, from [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

-

Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved January 23, 2026, from [Link]

-

Stark, C. D., & Koruza, K. (2023). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Wiley Interdisciplinary Reviews: Computational Molecular Science. Retrieved January 23, 2026, from [Link]

-

Brookhaven National Laboratory. (n.d.). Table of Isotopic Masses and Natural Abundances. Retrieved January 23, 2026, from [Link]

-

WebBook, N. S. (n.d.). IR: carboxylic acids. Retrieved January 23, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved January 23, 2026, from [Link]

-